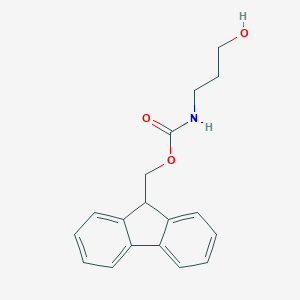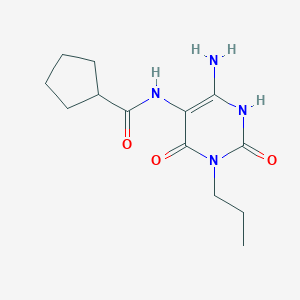
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a bioactive peptide that is derived from casein, a protein found in milk. It has been shown to have a wide range of biological activities, including anti-caries, remineralization, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It also promotes the deposition of minerals, such as calcium and phosphate, onto the tooth surface, which helps to remineralize the enamel. Additionally, N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Effets Biochimiques Et Physiologiques
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-caries and remineralization properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been investigated for its potential to prevent osteoporosis and improve bone density.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide in lab experiments is its relatively low cost compared to other bioactive peptides. Additionally, it is readily available and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Orientations Futures
There are many potential future directions for research on N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide. One area of interest is exploring its potential applications in other fields, such as medicine and agriculture. It has been shown to have antimicrobial properties against a wide range of bacteria, which could make it useful in the development of new antibiotics. Additionally, it has been investigated for its potential to improve plant growth and yield. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal conditions for their use.
Conclusion
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is a bioactive peptide that has shown promise for its potential applications in dentistry, medicine, and agriculture. Its anti-caries and remineralization properties make it an attractive candidate for the prevention and treatment of dental caries, while its antimicrobial properties and potential use as an antibiotic make it a promising area of research for the development of new drugs. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in other fields.
Applications De Recherche Scientifique
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in dentistry, specifically in the prevention and treatment of dental caries. It has been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, and enhance the remineralization of tooth enamel. N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has also been investigated for its antimicrobial properties against other bacteria, including Helicobacter pylori and Escherichia coli.
Propriétés
Numéro CAS |
152529-70-9 |
|---|---|
Nom du produit |
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
Formule moléculaire |
C13H20N4O3 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H20N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h8H,2-7,14H2,1H3,(H,15,18)(H,16,20) |
Clé InChI |
YHUKSBZTJSINBW-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
SMILES canonique |
CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
Synonymes |
Cyclopentanecarboxamide, N-(4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-propyl-5-pyrimidinyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

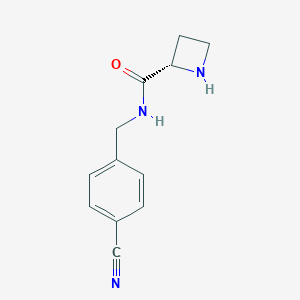

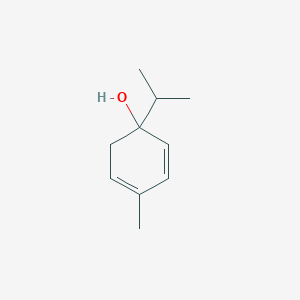

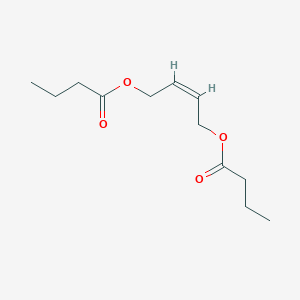
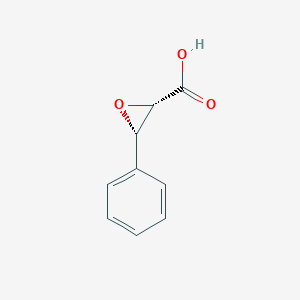
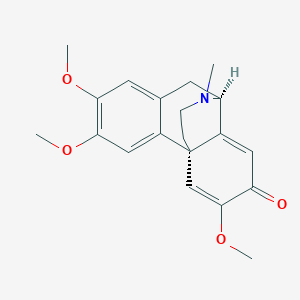
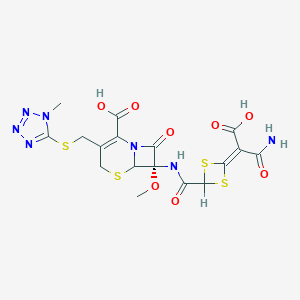
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)
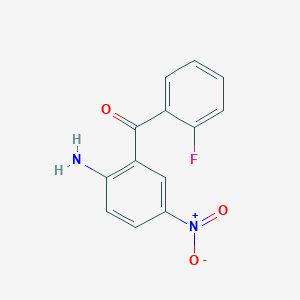
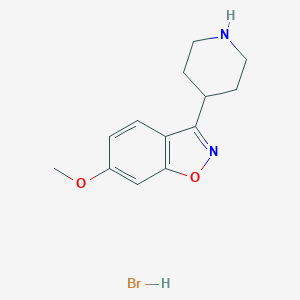
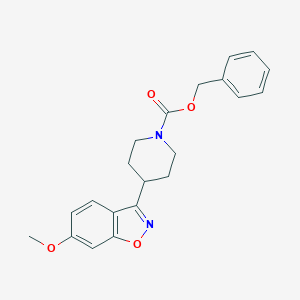
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
